N-(3,5-dimethoxyphenyl)-4-methoxybenzamide
Description
Overview of Benzamide (B126) Derivatives in Medicinal Chemistry
Benzamide and its derivatives are recognized as crucial pharmacophores in drug discovery, forming the structural basis for a wide array of therapeutic agents. researchgate.netnih.gov The amide bond is a stable and common feature in many biologically active molecules and serves as a versatile intermediate in organic synthesis. researchgate.netmdpi.com The benzamide scaffold is present in approximately 25% of active pharmaceutical ingredients due to its broad spectrum of activity. researchgate.net
This class of compounds exhibits a diverse range of pharmacological activities, including:
Anticancer: Certain derivatives show potent activity against various cancer cell lines. researchgate.netresearchgate.net
Antimicrobial: Benzamides have been reported to have activity against bacteria and fungi. researchgate.netvalpo.edu
Enzyme Inhibition: They are known to inhibit various enzymes, such as carbonic anhydrase and acetylcholinesterase. researchgate.netnih.gov
Antipsychotic: Substituted benzamides like amisulpride (B195569) and sulpiride (B1682569) are used to treat schizophrenia. valpo.edudrugbank.com
Other Activities: The class also includes compounds with analgesic, anti-inflammatory, antidepressant, and anticonvulsant properties. researchgate.netvalpo.edu
The versatility of the benzamide structure allows for extensive modification of its substituents, enabling chemists to fine-tune its properties for specific biological targets. mdpi.com
Historical Context of Related Benzamide Compound Research
The scientific investigation of benzamides dates back to the 19th century. In a foundational discovery in 1832, Friedrich Wöhler and Justus von Liebig observed that freshly crystallized benzamide, appearing as silky needles, would slowly transform into rhombic crystals, providing one of the earliest documented cases of polymorphism. wikipedia.org
The therapeutic potential of related structures was highlighted in the 1930s with the discovery of sulfonamides. It was found that the dye Prontosil was a pro-drug, metabolizing in the body to its active antibacterial form, sulfanilamide. openaccesspub.org This breakthrough spurred the development of numerous antibacterial agents. openaccesspub.org In the mid-20th century, the focus expanded to other therapeutic areas. Benzamide derivatives like sulpiride and amisulpride were developed and have been used extensively in psychiatry. valpo.edu This history underscores the long-standing importance of the broader chemical class to which N-(3,5-dimethoxyphenyl)-4-methoxybenzamide belongs.
Current Academic Significance of this compound and its Structural Analogues
While research specifically on this compound is limited, its structural analogues are of significant interest in contemporary medicinal chemistry, particularly in oncology. The core structure is seen as a valuable scaffold for developing targeted therapeutic agents.
A notable area of research involves the design of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as inhibitors of fibroblast growth factor receptor-1 (FGFR1), a key regulator in cell proliferation and a promising target in cancer therapy. nih.gov A series of these compounds were synthesized and tested against non-small cell lung cancer (NSCLC) cell lines that have FGFR1 amplification. nih.gov One of the most promising compounds from this series, designated C9, demonstrated potent inhibitory effects across multiple NSCLC cell lines. nih.gov The compound was found to arrest the cell cycle at the G2 phase and induce apoptosis. nih.gov Molecular docking studies further suggested that compound C9 binds effectively to the FGFR1 kinase domain. nih.gov
| Compound | Target Cell Line (NSCLC) | IC₅₀ (µM) |
| C9 | NCI-H520 | 1.36 ± 0.27 |
| C9 | NCI-H1581 | 1.25 ± 0.23 |
| C9 | NCI-H226 | 2.31 ± 0.41 |
| C9 | NCI-H460 | 2.14 ± 0.36 |
| C9 | NCI-H1703 | 1.85 ± 0.32 |
IC₅₀ values for compound C9, a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative, against various NSCLC cell lines. Data sourced from a study on novel FGFR1 inhibitors. nih.gov
In another study, a close structural analogue, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB), was identified as a potent anti-proliferative compound. colab.ws Research on its effects on HeLa human cervical cancer cells showed that MPDB induces cell cycle arrest at the G2/M phase and promotes apoptosis through both intrinsic and extrinsic pathways. colab.ws These findings highlight MPDB as a potential candidate for further investigation in cervical cancer therapy. colab.ws
The this compound structure itself is noted for its versatility as a synthetic intermediate. The presence of methoxy (B1213986) and amide groups allows for precise chemical modifications, facilitating the development of new targeted bioactive molecules. For instance, the methoxy groups can enhance lipophilicity, which may improve a compound's ability to cross cell membranes and increase its bioavailability.
These research endeavors demonstrate the current academic significance of the this compound scaffold and its analogues as promising leads in the development of novel therapeutic agents, particularly for cancer treatment.
Structure
3D Structure
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-13-6-4-11(5-7-13)16(18)17-12-8-14(20-2)10-15(9-12)21-3/h4-10H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFBZINSKZOBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 3,5 Dimethoxyphenyl 4 Methoxybenzamide and Analogues
Retrosynthetic Approaches
Retrosynthetic analysis is a foundational strategy in organic synthesis for planning the construction of a target molecule. For N-(3,5-dimethoxyphenyl)-4-methoxybenzamide, the most logical and common disconnection occurs at the amide C-N bond. This bond cleavage simplifies the target molecule into two primary synthetic precursors: an activated carboxylic acid derivative and an aniline (B41778).
This retrosynthetic pathway suggests that the most direct synthesis would involve the formation of an amide bond between a 3,5-dimethoxyaniline (B133145) synthon and a 4-methoxybenzoyl synthon. These synthons correspond to commercially available or readily synthesizable reagents, making this a highly feasible synthetic route.
Table 1: Retrosynthetic Analysis of this compound
| Target Molecule | Bond Disconnection | Synthons | Corresponding Reagents |
|---|---|---|---|
| This compound | Amide C-N Bond | 4-methoxybenzoyl cation | 4-methoxybenzoyl chloride, 4-methoxybenzoic acid |
Direct Amidation Strategies for Benzamide (B126) Formation
The formation of the benzamide scaffold is central to the synthesis of the title compound and its analogues. Several robust methods have been developed for this transformation.
The most traditional and widely used method for synthesizing N-aryl benzamides is the direct acylation of an aniline precursor with an activated carboxylic acid derivative, typically an acyl chloride. nih.gov This reaction, a nucleophilic acyl substitution, involves the attack of the amine nitrogen of 3,5-dimethoxyaniline on the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. sigmaaldrich.com
The reaction is generally performed in an inert solvent, such as dioxane or dichloromethane, and often includes a base like triethylamine (B128534) or pyridine (B92270). nih.govresearchgate.net The role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting aniline and driving the reaction to completion. A study demonstrated the synthesis of the related N-(3,5-dimethoxyphenyl)benzamide by reacting 3,5-dimethoxyaniline with benzoyl chloride in dioxane with triethylamine, achieving a high yield of 90%. nih.gov This method is broadly applicable for preparing a wide range of substituted benzamides. nih.gov
Table 2: Representative Conditions for Acylation of Anilines
| Aniline Precursor | Acylating Agent | Base/Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 3,5-Dimethoxyaniline | Benzoyl chloride | Triethylamine | Dioxane | Room Temp, 1 hr | 90% | nih.gov |
| 3,5-Dimethoxyaniline | 4-Bromobenzoyl chloride | Pyridine, DMAP | N/A | Reflux, 30 min | Not specified | nih.gov |
Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, as a powerful tool for C-N bond formation. wiley.com While originally developed for coupling aryl halides with amines, this methodology has been extended to other electrophiles, including aryl esters. This approach offers an alternative route to benzamides under conditions that can tolerate a wider range of functional groups compared to traditional acylation.
The catalytic cycle typically involves a palladium(0) species, which undergoes oxidative addition into the aryl-oxygen bond of the ester. Subsequent coordination of the amine (3,5-dimethoxyaniline) and reductive elimination yields the desired N-aryl benzamide and regenerates the palladium(0) catalyst. The success of these reactions is highly dependent on the choice of ligand, which stabilizes the palladium center and facilitates the key steps of the catalytic cycle. wiley.com Bulky, electron-rich phosphine (B1218219) ligands are commonly employed. wiley.comcmu.edu Although less common than the use of aryl halides, the amination of aryl esters provides a valuable alternative for benzamide synthesis.
Table 3: Key Components for Palladium-Catalyzed C-N Coupling Reactions
| Component Type | Examples | Function in Catalytic Cycle | Reference(s) |
|---|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of active Pd(0) catalyst | cmu.edu |
| Phosphine Ligand | KPhos, (o-biphenyl)P(t-Bu)₂, BINAP | Stabilizes Pd center, promotes oxidative addition and reductive elimination | cmu.edunih.govorganic-chemistry.org |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the amine nucleophile, facilitates amine-ligand exchange | cmu.edu |
Transamidation is a synthetic strategy that involves the conversion of an existing amide into a new amide by reaction with an amine. mdpi.com This method can be advantageous as it avoids the use of highly reactive acylating agents. The process is typically an equilibrium reaction, and for it to be effective, the equilibrium must be shifted towards the desired product. mdpi.com This can be achieved by using a large excess of the reacting amine or by removing the liberated amine from the reaction mixture, especially if it is volatile. mdpi.com
For the synthesis of this compound, a possible route would involve reacting a simple amide, such as N,N-dimethyl-4-methoxybenzamide, with 3,5-dimethoxyaniline. Catalysts, often based on Lewis acidic metals like titanium or zirconium, can be employed to activate the amide carbonyl group and facilitate the nucleophilic attack by the incoming amine. mdpi.com Researchers have developed methods applicable to N-aryl amides using catalysts such as Ti(NMe₂)₄ and Sc(OTf)₃ in nonpolar solvents. mdpi.com
Synthesis of Structurally Modified Analogues and Derivatives
The N-aryl benzamide scaffold serves as a versatile template for chemical modification to explore structure-activity relationships and develop new compounds. A common strategy involves the incorporation of heterocyclic rings.
The introduction of heterocyclic moieties into the this compound structure can be achieved through several synthetic routes. One common approach is to begin with precursors that already contain the desired heterocycle. For example, a heterocyclic carboxylic acid can be converted to its corresponding acyl chloride and then reacted with 3,5-dimethoxyaniline. Alternatively, a substituted aniline bearing a heterocyclic group can be coupled with 4-methoxybenzoyl chloride.
Research has demonstrated the synthesis of complex analogues using these principles. For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were synthesized and subsequently modified to introduce further complexity, serving as inhibitors of fibroblast growth factor receptor-1 (FGFR1). nih.gov In other work, new 3,4,5-trimethoxyphenyl thiazole (B1198619) pyrimidines were synthesized, showcasing the combination of different aromatic and heterocyclic systems. researchgate.net The synthesis of N-benzimidazole-derived carboxamides has also been reported, where a 2-aminobenzimidazole (B67599) core is coupled with various substituted benzoic acids. nih.gov These examples highlight the modularity of benzamide synthesis, allowing for the creation of diverse and complex molecular architectures.
Table 4: Examples of Synthesized Heterocyclic N-Aryl Benzamide Analogues
| Analogue Structure | Synthetic Strategy | Reference |
|---|---|---|
| 4-Bromo-N-(3,5-dimethoxyphenyl)-2-(phenylamido)benzamide | Amidation of a pre-functionalized aniline with a substituted benzenesulfonyl chloride, followed by further modifications. | nih.gov |
| N-(1-methyl-1H-benzo[d]imidazol-2-yl)-3,4,5-trimethoxybenzamide | Coupling reaction between N-substituted 2-aminobenzimidazole and a substituted benzoic acid using EDC·HCl and HOBt as activating agents. | nih.gov |
Modifications of Methoxy (B1213986) Substituents
The methoxy groups on the this compound scaffold represent key positions for structural modification. The conversion of these methyl ethers to the corresponding phenolic hydroxyl groups can significantly alter the compound's physicochemical properties, such as solubility, polarity, and potential for hydrogen bonding. A common strategy to achieve this transformation is through O-demethylation.
Common Demethylation Reagents and Strategies:
Boron Tribromide (BBr₃): This is a powerful and widely used reagent for the cleavage of ethers. The reaction is typically performed in an inert solvent, such as dichloromethane, at low temperatures. The number of equivalents of BBr₃ can be controlled to achieve partial or complete demethylation. For instance, using one equivalent might preferentially demethylate the more reactive methoxy group.
Lewis Acids and Nucleophiles: A combination of a Lewis acid (e.g., AlCl₃) and a nucleophilic species (e.g., pyridine or a thiol) can be employed for demethylation. This approach can sometimes offer better selectivity compared to BBr₃.
Acidic Concentrated Lithium Bromide (ACLB): This system has been shown to be effective for the demethylation of various lignin-derived aromatic compounds under moderate conditions (e.g., 110 °C). nih.gov The mechanism involves protonation of the ether oxygen followed by an SN2 substitution by the bromide ion. nih.gov The reactivity can be influenced by the substitution pattern on the aromatic ring, with electron-donating groups generally promoting demethylation. nih.gov
The selective demethylation of one or more methoxy groups on this compound would yield a series of hydroxylated analogues. The resulting phenolic compounds can serve as precursors for further derivatization, such as esterification or etherification, to introduce a wide range of functional groups.
Table 1: Potential Demethylation Strategies for this compound
| Reagent/System | Typical Conditions | Potential Outcome | Reference Principle |
|---|---|---|---|
| Boron Tribromide (BBr₃) | Dichloromethane, -78 °C to room temperature | Non-selective demethylation of all three methoxy groups. Stoichiometric control may allow for partial demethylation. | General method for aryl methyl ether cleavage. |
| Acidic Concentrated Lithium Bromide (ACLB) | 1.5 M HCl, 110 °C, 2 hours | Demethylation, with potential for some selectivity based on the electronic environment of the methoxy groups. nih.gov | Effective for lignin-derived aromatics. nih.gov |
| 3-Mercaptopropionic Acid | High temperature (150-200 °C) | Can achieve selective demethylation of one of multiple methoxy groups in certain substrates. google.com | Sulfur-based demethylating agent. google.com |
Preparation of Labeled Analogues for Mechanistic Studies
Isotopically labeled analogues of this compound are invaluable tools for a variety of mechanistic studies, including metabolism, pharmacokinetics, and target engagement assays. Carbon-14 (¹⁴C) and Carbon-13 (¹³C) are the most common isotopes used for this purpose. The introduction of the isotopic label is typically planned in the final steps of the synthesis to maximize the incorporation of the expensive labeled precursor.
A common strategy for introducing a carbon isotope into a benzamide structure is to label the carbonyl carbon. This can be achieved by using an isotopically labeled benzoic acid derivative in the final amide coupling step.
Synthetic Approach for a ¹⁴C-Labeled Analogue:
A plausible synthetic route to [¹⁴C]-N-(3,5-dimethoxyphenyl)-4-methoxybenzamide would involve the preparation of 4-methoxybenzoyl chloride labeled at the carbonyl position. This can be synthesized from a commercially available ¹⁴C-labeled precursor, such as barium carbonate-[¹⁴C] (Ba¹⁴CO₃) or potassium cyanide-[¹⁴C] (K¹⁴CN). wuxiapptec.com
Preparation of Labeled 4-Methoxybenzoic Acid: A Grignard reagent, such as 4-methoxyphenylmagnesium bromide, can be reacted with [¹⁴C]carbon dioxide (generated from Ba¹⁴CO₃) to produce [carboxy-¹⁴C]-4-methoxybenzoic acid.
Conversion to Acid Chloride: The labeled carboxylic acid is then converted to the corresponding acid chloride, for example, by using thionyl chloride (SOCl₂) or oxalyl chloride.
Amide Coupling: The final step involves the coupling of the labeled 4-methoxybenzoyl chloride with 3,5-dimethoxyaniline to yield the desired [¹⁴C]-N-(3,5-dimethoxyphenyl)-4-methoxybenzamide.
This late-stage labeling approach is efficient and minimizes the number of steps involving the radioactive material. nih.gov The resulting radiolabeled compound can then be used in quantitative whole-body autoradiography (QWBA), mass balance studies, and to identify metabolites. selcia.com
Table 2: General Strategy for Carbon-14 Labeling
| Step | Reaction | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Carboxylation of Grignard Reagent | 4-methoxyphenylmagnesium bromide, [¹⁴C]CO₂ | Introduction of the ¹⁴C label into the benzoic acid backbone. |
| 2 | Acid Chloride Formation | [carboxy-¹⁴C]-4-methoxybenzoic acid, SOCl₂ | Activation of the carboxylic acid for amide coupling. |
| 3 | Amide Formation | [carbonyl-¹⁴C]-4-methoxybenzoyl chloride, 3,5-dimethoxyaniline | Formation of the final labeled product. |
Spectroscopic and Chromatographic Techniques for Compound Verification and Purity Assessment of Synthesized Analogues and Intermediates
Rigorous characterization and purity assessment are essential to ensure the identity and quality of synthesized this compound, its analogues, and intermediates. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation.
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on both phenyl rings, the methoxy protons (as singlets), and the amide N-H proton (typically a broad singlet). The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.
¹³C NMR: The spectrum would reveal distinct signals for all carbon atoms in the molecule, including the carbonyl carbon of the amide group (typically in the range of 165-170 ppm), the carbons bearing the methoxy groups, and the other aromatic carbons.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For this compound, characteristic absorption bands would be observed for the N-H stretching vibration (around 3300 cm⁻¹) and the C=O stretching vibration of the amide (Amide I band, around 1650 cm⁻¹). researchgate.netresearchgate.net C-O stretching vibrations for the aryl-alkyl ether bonds of the methoxy groups would also be present.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) mass spectra of benzanilides often show a prominent molecular ion peak (M⁺). nih.gov Characteristic fragmentation patterns include cleavage of the amide bond, leading to the formation of benzoyl and anilide-related fragment ions. nih.govbohrium.com
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals for aromatic protons, three distinct methoxy group singlets, and one amide N-H singlet. |
| ¹³C NMR | Signal for the amide carbonyl carbon, signals for aromatic carbons, and signals for the methoxy carbons. |
| IR | N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), C-O stretches. researchgate.netresearchgate.net |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern including benzoyl and anilide fragments. nih.govbohrium.com |
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound and its intermediates. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid), is a common setup. mdpi.com The purity is assessed by the peak area percentage of the main component in the chromatogram.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient technique for monitoring the progress of reactions and for preliminary purity checks. By using an appropriate solvent system, the starting materials, intermediates, and the final product can be separated and visualized on the TLC plate (e.g., under UV light).
The combination of these analytical techniques provides a comprehensive characterization of this compound and its analogues, ensuring their structural integrity and purity for subsequent studies.
Structure Activity Relationship Sar Investigations of N 3,5 Dimethoxyphenyl 4 Methoxybenzamide Derivatives
Elucidation of Key Structural Features for Biological Activity
The fundamental structure of N-(3,5-dimethoxyphenyl)-4-methoxybenzamide comprises three essential components: the N-(3,5-dimethoxyphenyl) moiety, the central amide linkage, and the 4-methoxybenzoyl group. The integrity of this core scaffold is considered crucial for its biological effects. The amide bond, for instance, is believed to act as a key hydrogen bond donor and acceptor, facilitating interactions with biological targets. The aromatic rings on either side of the amide linkage provide a framework for a multitude of van der Waals and hydrophobic interactions. The specific positioning of the methoxy (B1213986) groups on both phenyl rings is also thought to play a critical role in defining the molecule's conformational preferences and electronic properties, which in turn influence its binding affinity and selectivity for its biological targets.
Impact of Substituent Variations on Pharmacological Profiles
Systematic modifications of the this compound scaffold have revealed critical insights into the influence of various substituents on the pharmacological activity of these derivatives.
On the 4-methoxybenzoyl portion of the molecule, substitutions have been shown to significantly modulate biological activity. For instance, in a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives investigated as potential Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, the introduction of different substituents at the 2-position of the benzoyl ring led to a range of inhibitory activities against non-small cell lung cancer (NSCLC) cell lines. This highlights the sensitivity of the benzoyl ring to substitution and its role in target engagement.
Similarly, alterations to the N-(3,5-dimethoxyphenyl) ring can have a profound impact on the pharmacological profile. The two methoxy groups at the 3 and 5 positions are believed to orient the phenyl ring in a specific conformation that is favorable for receptor binding. Changes in the number or position of these methoxy groups, or their replacement with other functional groups, can alter this conformational preference and, consequently, the biological activity.
The following table summarizes the impact of representative substituent variations on the biological activity of N-(3,5-dimethoxyphenyl)-benzamide derivatives based on available research findings.
| Compound ID | Modification on Benzoyl Ring | Modification on N-Phenyl Ring | Biological Target | Observed Activity |
| Parent | 4-methoxy | 3,5-dimethoxy | - | - |
| Analog 1 | 4-bromo, 2-(acetylamino) | 3,5-dimethoxy | FGFR1 | Moderate Inhibition |
| Analog 2 | 4-bromo, 2-(phenylamino) | 3,5-dimethoxy | FGFR1 | Increased Inhibition |
| Analog 3 | 4-bromo, 2-(4-methylphenylamino) | 3,5-dimethoxy | FGFR1 | Potent Inhibition |
| Analog 4 | 4-bromo, 2-(4-chlorophenylamino) | 3,5-dimethoxy | FGFR1 | High Potency |
Conformational Analysis in Relation to Receptor Binding
The three-dimensional conformation of this compound derivatives is a critical determinant of their interaction with biological targets. The central amide bond can exist in either a cis or trans conformation, with the trans isomer generally being more stable. The rotational freedom around the N-C(aryl) and C(carbonyl)-C(aryl) single bonds allows the molecule to adopt various spatial arrangements.
Molecular modeling and X-ray crystallography studies on related benzamide (B126) structures have provided insights into the preferred conformations. For the parent compound, N-(3,5-dimethoxyphenyl)benzamide, the two benzene rings are inclined at a significant angle to each other. This dihedral angle is influenced by the substituents on the phenyl rings. The presence of the two methoxy groups on the N-phenyl ring likely imposes steric constraints that favor a particular non-planar conformation.
The specific conformation adopted by these molecules upon binding to a receptor is crucial for establishing key interactions, such as hydrogen bonds and hydrophobic contacts, that are necessary for biological activity. Molecular docking studies of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives with FGFR1 have suggested that the molecule binds in a specific orientation within the ATP-binding pocket of the kinase. In this proposed binding mode, the amide linkage often participates in hydrogen bonding with the hinge region of the kinase, a common interaction motif for kinase inhibitors.
Pharmacophore Modeling for Rational Design
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For the this compound series, a pharmacophore model can be developed based on the structures of active analogs.
A hypothetical pharmacophore model for this class of compounds would likely include:
Two aromatic/hydrophobic regions: corresponding to the 3,5-dimethoxyphenyl and the substituted benzoyl rings.
A hydrogen bond acceptor: typically the carbonyl oxygen of the amide group.
A hydrogen bond donor: the N-H group of the amide linkage.
Hydrogen bond acceptors: represented by the oxygen atoms of the methoxy groups.
The spatial relationship between these features is critical. The distances and angles between the hydrophobic centers and the hydrogen bonding features define the pharmacophoric space. This model can then be used as a 3D query in virtual screening to identify new molecules with the potential for similar biological activity. Furthermore, it serves as a valuable tool for the rational design of novel derivatives with improved potency and selectivity by guiding the placement of functional groups to better match the pharmacophoric requirements of the target receptor.
The following table outlines a potential pharmacophore model for this compound derivatives.
| Pharmacophoric Feature | Corresponding Structural Element | Potential Role in Receptor Interaction |
| Aromatic/Hydrophobic Region 1 | 3,5-dimethoxyphenyl ring | Hydrophobic interactions, pi-stacking |
| Aromatic/Hydrophobic Region 2 | 4-methoxybenzoyl ring | Hydrophobic interactions, pi-stacking |
| Hydrogen Bond Acceptor | Amide carbonyl oxygen | Hydrogen bonding with receptor backbone/side chains |
| Hydrogen Bond Donor | Amide N-H group | Hydrogen bonding with receptor backbone/side chains |
| Hydrogen Bond Acceptor | Methoxy oxygen atoms | Additional hydrogen bonding or electronic interactions |
By understanding the key structural features, the impact of substituent variations, the conformational requirements for binding, and by developing predictive pharmacophore models, researchers can continue to rationally design and synthesize novel this compound derivatives with enhanced therapeutic potential.
Molecular Mechanisms of Action at the Cellular and Biochemical Levels
Modulation of Intracellular Signaling Pathways
Extensive searches did not yield any studies specifically investigating the effects of N-(3,5-dimethoxyphenyl)-4-methoxybenzamide on the following intracellular signaling pathways:
Analysis of PI3K-Akt Signaling Pathway Interactions
There is currently no published research that details the interaction between this compound and the PI3K-Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its modulation is a key area of investigation for many bioactive compounds. nih.govmdpi.comsigmaaldrich.comnih.govresearchgate.netnih.gov However, no data could be retrieved that specifically links this compound to the modulation of PI3K or Akt activity.
Apoptosis Induction Pathways
General studies on N-substituted benzamides indicate that some compounds in this class can induce apoptosis, or programmed cell death. nih.gov For instance, the compound declopramide (B1670142) has been shown to induce apoptosis through the release of cytochrome c and the activation of caspase-9. nih.gov However, the specific apoptotic pathways activated by this compound, including the involvement of intrinsic or extrinsic pathways, have not been specifically elucidated in the available research. nih.govmdpi.com
Enzyme Inhibition Studies
No specific data was found regarding the inhibitory effects of this compound on the following enzymes:
Histone Deacetylase (HDAC) Inhibition Mechanisms
There is no evidence in the current scientific literature to suggest that this compound functions as a histone deacetylase (HDAC) inhibitor. While N-hydroxybenzamides are a known class of HDAC inhibitors, no studies have specifically tested or reported on the HDAC inhibitory activity of this compound. nih.govresearchgate.netmdpi.com
Matrix Metalloproteinase (MMP) Inhibition (e.g., MMP-1, MMP-2)
Searches for the inhibitory activity of this compound against matrix metalloproteinases, specifically MMP-1 and MMP-2, did not yield any results. MMPs are a family of enzymes involved in the degradation of the extracellular matrix and play a role in various physiological and pathological processes. researchgate.netnih.govnih.govmedchemexpress.com However, the potential for this specific compound to inhibit MMP-1 or MMP-2 has not been investigated in the published literature.
Kinase Target Identification and Inhibition (e.g., Pim-1, FGFR, CDK, Polo-like kinase 1)
While direct studies on this compound are limited, research into structurally similar compounds provides significant insight into its potential as a kinase inhibitor. Specifically, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been identified as novel inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR1). nih.govnih.govlookchem.com FGFR1 is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. nih.govlookchem.com
One of the most promising compounds from this series, designated C9, demonstrated inhibitory effects across five non-small cell lung cancer (NSCLC) cell lines where FGFR1 was amplified. nih.govnih.gov The IC50 values for compound C9 in these cell lines ranged from 1.25 µM to 2.31 µM. nih.gov Mechanistically, the compound was found to induce cellular apoptosis and inhibit the phosphorylation of FGFR1 and its downstream signaling proteins, PLCγ1 and ERK, in a dose-dependent manner. nih.govnih.gov Further investigation through molecular docking experiments suggested that this class of compounds binds effectively to the FGFR1 kinase domain, forming multiple hydrogen bonds. nih.govnih.govlookchem.com These findings indicate that the N-(3,5-dimethoxyphenyl)benzamide scaffold is a promising foundation for developing targeted FGFR1 inhibitors. nih.govlookchem.com
Tyrosinase Inhibition Mechanisms and Kinetic Studies
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610). mdpi.comnih.gov Its inhibition is a primary strategy for developing depigmentation agents. nih.gov Tyrosinase inhibitors can act through several kinetic mechanisms, including competitive, non-competitive, uncompetitive, or mixed-type inhibition, which describes how the inhibitor interacts with the enzyme and the enzyme-substrate complex. mdpi.comresearchgate.net
While many benzoic and cinnamic acid derivatives show tyrosinase inhibitory activity, research on the closely related compound N-(3,5-dimethylphenyl)-3-methoxybenzamide (A3B5) found that it had no direct effect on the production or activity of tyrosinase. nih.govresearchgate.net This suggests that the primary anti-melanogenic effect of this particular structural class may not be through direct tyrosinase inhibition. Kinetic studies on other, more distant, methoxy-substituted derivatives have revealed non-competitive and mixed-type inhibition patterns, indicating that the precise substitution pattern on the benzamide (B126) scaffold is critical for determining its interaction with the tyrosinase active site. nih.govresearchgate.net
Tyrosinase-Related Protein 2 (TRP2) Inhibition as a Mechanism of Action
A significant mechanism of action for compounds related to this compound involves Tyrosinase-Related Protein 2 (TRP-2), also known as dopachrome (B613829) tautomerase. researchgate.netdntb.gov.ua TRP-2 is another critical enzyme in the melanin synthesis pathway. mdpi.comresearchgate.net
Studies on the analog N-(3,5-dimethylphenyl)-3-methoxybenzamide (A3B5) demonstrated that it markedly decreased both the baseline and UVB-induced levels of TRP-2 protein. researchgate.net The investigation into this effect suggested that the downregulation of TRP-2 occurs through proteasomal degradation. researchgate.net This was supported by experiments showing that the A3B5-induced reduction in TRP-2 was blocked by the ubiquitination inhibitor MG-132. researchgate.net This specific targeting of TRP-2 presents an alternative pathway for inhibiting melanogenesis that is distinct from direct tyrosinase inhibition. researchgate.netdntb.gov.ua
Cyclooxygenase (COX) Enzyme Inhibition
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. jpp.krakow.pl There are two primary isoforms, COX-1, a "housekeeping" enzyme with physiological roles, and COX-2, which is upregulated during inflammation. jpp.krakow.plnih.gov The development of selective COX-2 inhibitors is a major goal in creating anti-inflammatory drugs with fewer gastrointestinal side effects. nih.govresearchgate.net
Research has shown that converting non-selective COX-inhibiting NSAIDs, which typically contain a carboxylic acid group, into amide derivatives can produce potent and highly selective COX-2 inhibitors. nih.gov While no studies have directly assessed the COX inhibition profile of this compound, its benzamide structure is consistent with this class of modified compounds. nih.gov The mechanism for this selectivity often involves the amide moiety interacting differently with the active sites of COX-1 and COX-2, allowing for preferential binding to the COX-2 enzyme. nih.gov
Receptor Binding and Ligand-Target Interactions (e.g., Neurotransmitter Systems, Dopamine (B1211576) Receptors)
The substituted benzamide structure is a well-established pharmacophore for targeting neurotransmitter receptors, particularly dopamine receptors. acs.orgnih.gov Dopamine receptors are implicated in numerous neuropsychiatric conditions, and are classified into D1-like and D2-like subfamilies (D2, D3, D4). nih.gov
Studies on various N-pyrrolidinyl-methoxybenzamide derivatives have demonstrated high-affinity binding to D3 and D4 receptors, with significant selectivity over the D2 subtype. acs.org For example, the compound YM-43611, a substituted 2-methoxybenzamide, showed Ki values of 21 nM for D3 and 2.1 nM for D4 receptors. acs.org This indicates that the methoxybenzamide core can be effectively modified to achieve potent and selective antagonism at specific dopamine receptor subtypes. Although direct binding data for this compound is not available, its structure suggests a potential for interaction with these G-protein coupled receptors within the central nervous system. Other research has also implicated related structures in binding to serotonin (B10506) (5-HT) receptor systems. nih.gov
Protein Expression Alterations Mediated by the Compound (e.g., p53, caspase 9, TRP2)
The biological activity of this compound and its analogs is mediated by their ability to alter the expression of key functional proteins.
As detailed previously, the most clearly defined effect is the downregulation of Tyrosinase-Related Protein 2 (TRP2). The analog N-(3,5-dimethylphenyl)-3-methoxybenzamide (A3B5) was shown to significantly reduce TRP2 protein levels, a mechanism that proceeds via proteasomal degradation. researchgate.net
Furthermore, studies on the related 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives in cancer cell lines revealed an induction of cellular apoptosis. nih.govnih.gov Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. Initiator caspases, such as caspase 9, are activated in response to cellular stress and in turn activate executioner caspases. nih.govresearchgate.net The tumor suppressor protein p53 is a critical regulator of apoptosis and can induce the expression of pro-apoptotic proteins like caspases. nih.govreanimatology.com Therefore, the observed apoptotic activity of this compound class strongly implies an upregulation of pro-apoptotic proteins, likely including p53 and caspase 9, to execute cell death. nih.govnih.govnih.gov
Table of Mentioned Compounds
| Abbreviation / Code | Full Chemical Name |
|---|---|
| - | This compound |
| C9 | 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative (specific structure proprietary to study) |
| A3B5 | N-(3,5-dimethylphenyl)-3-methoxybenzamide |
| YM-43611 | (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule from its electronic structure. These methods have been applied to N-(3,5-dimethoxyphenyl)-4-methoxybenzamide to understand its stability, reactivity, and the nature of its chemical bonds.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the optimized geometry, vibrational frequencies, and electronic properties of molecules. Studies on related benzamide (B126) structures have utilized DFT calculations, often with the B3LYP functional and a 6-31G or higher basis set, to determine bond lengths, bond angles, and dihedral angles. These calculations provide a detailed picture of the molecule's three-dimensional shape and the distribution of electrons, which are crucial for understanding its reactivity. For instance, the analysis of the electronic structure can reveal the most likely sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. For analogous compounds, FMO analysis has been performed to calculate these energy values and predict the molecule's kinetic stability and charge transfer properties.
Table 1: Frontier Molecular Orbital Data for Related Compounds (Note: Data for the specific title compound is not available in the cited literature; this table presents data for structurally similar molecules to illustrate the methodology.)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | - | - | -0.08657 |
| (E)-1-(4-fluorobenzylidene)-4-(3,5-dimethylphenyl)thiosemicarbazone | -5.99 | -2.20 | 3.79 |
Data sourced from illustrative studies on similar molecular frameworks.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color spectrum to indicate different potential values on the molecule's surface. Typically, red regions indicate negative electrostatic potential and are associated with nucleophilic reactivity (electron-rich areas), while blue regions represent positive potential and electrophilic reactivity (electron-poor areas). Green areas denote neutral potential. For related structures, MEP analysis has been used to identify the most reactive sites, such as the electronegative oxygen and nitrogen atoms, which are often indicated as regions of negative potential.
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.
Molecular docking simulations can predict the specific binding mode of a ligand within the active site of a protein. These predictions detail the various intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For example, in studies of similar molecules, docking has revealed key hydrogen bonding interactions with specific amino acid residues in the protein's active site, which are crucial for binding.
Beyond predicting the binding pose, molecular docking also provides an estimation of the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. These scores are used to rank potential ligands and prioritize them for further experimental testing. For instance, docking studies on related triazole and benzamide derivatives have calculated binding energies to assess their potential as inhibitors of specific enzymes.
Table 2: Illustrative Molecular Docking Data for Related Compounds (Note: This table provides example data from studies on different compounds to demonstrate the type of information generated from molecular docking.)
| Compound | Protein Target | Binding Energy (kcal/mol) |
| Di-ortho-substituted halogenated biphenyls | Cytochrome-P450-14alpha-sterol demethylase (1EA1) | -7.5 |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | Target Protein | -6.0 |
| ({4-nitrophenyl}sulfonyl)tryptophan | E. coli DNA gyrase (5MMN) | -6.37 |
| ({4-nitrophenyl}sulfonyl)tryptophan | COVID-19 main protease (6LU7) | -6.35 |
Data sourced from various computational studies.
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be crucial for understanding its conformational flexibility and stability, which are key determinants of its interaction with biological targets.
MD simulations can map the energy landscape associated with the rotation of these bonds, identifying low-energy, stable conformations. It is hypothesized that for this compound, the presence of methoxy (B1213986) groups would introduce specific steric and electronic effects, influencing the preferred orientation of the phenyl rings and the dynamics of the amide linkage. These simulations can also reveal how the molecule interacts with solvent molecules and potential binding partners, providing a dynamic view of the forces governing its recognition and binding processes.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. jppres.com
The development of a QSAR model for a series of compounds including this compound would involve synthesizing a library of related benzamide analogs and measuring their biological activity against a specific target. These experimental values (e.g., IC50) would then serve as the dependent variable in the model.
The process involves:
Data Set Preparation : A set of benzamide derivatives with known activities is divided into a training set, used to build the model, and a test set, used to validate its predictive power.
Descriptor Calculation : Various molecular descriptors are calculated for each compound in the series.
Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation correlating the descriptors with biological activity. unair.ac.id
Validation : The model's robustness and predictive ability are assessed using statistical metrics like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² for the external test set. unair.ac.id
While a specific QSAR model for this compound was not found in the searched literature, studies on other benzamide series have successfully developed predictive models that guide the synthesis of more potent analogs. jppres.comunair.ac.id
For this compound, several molecular descriptors would be critical for defining its activity in a QSAR model. Based on its structure and general QSAR principles, these descriptors fall into several categories. researchgate.net The methoxy groups on both phenyl rings would contribute significantly to electronic, hydrophobic, and steric properties.
A hypothetical table of important descriptors for this compound is presented below.
| Descriptor Class | Specific Descriptor | Potential Significance for Activity |
|---|---|---|
| Electronic | Dipole Moment, Atomic Charges | Influences electrostatic interactions and hydrogen bonding potential at the target site. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Governs the compound's ability to cross cell membranes and interact with hydrophobic pockets in a protein target. |
| Steric/Topological | Molecular Weight, Molar Refractivity (MR), Molecular Volume | Determines the overall size and shape of the molecule, affecting its fit within a receptor's binding site. |
| Hydrogen Bonding | Number of H-bond Acceptors/Donors | The amide group and methoxy oxygens act as key hydrogen bond acceptors, critical for specific binding interactions. |
The precise contribution of each descriptor would be quantified by the coefficient assigned to it in the final QSAR equation. unair.ac.id
In Silico ADME Prediction and Pharmacokinetic Profile Assessment
In silico ADME (Absorption, Distribution, Metabolism, Excretion) models are used to predict the pharmacokinetic properties of a drug candidate early in the discovery process. nih.govjonuns.com These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism.
For this compound, a profile of key physicochemical and ADME properties can be predicted using various computational tools. These predictions are often based on established rules like Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight < 500 Da, a LogP < 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.
The predicted properties for the compound are summarized in the table below.
| Property | Predicted Value | Implication for Pharmacokinetic Profile |
|---|---|---|
| Molecular Weight | 287.31 g/mol | Complies with Lipinski's rule (<500), suggesting good potential for absorption. nih.gov |
| LogP (Lipophilicity) | ~2.5 - 3.0 | Within the optimal range for oral absorption and cell permeability. |
| Topological Polar Surface Area (TPSA) | ~58.6 Ų | Suggests good intestinal absorption and blood-brain barrier penetration potential (TPSA < 140 Ų is generally favorable). mdpi.com |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (<5). |
| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's rule (<10). |
| Rotatable Bonds | 4 | Indicates good oral bioavailability (≤10 is favorable). |
Network Pharmacology and Systems Biology Approaches
Network pharmacology moves beyond the "one drug, one target" paradigm to explore how a compound interacts with a complex network of proteins and pathways within a biological system. nih.govresearchgate.net
For this compound, a network pharmacology study would be a powerful approach to elucidate its mechanism of action on a systemic level. neist.res.in Although no such study has been published for this specific molecule, the methodology can be described hypothetically:
Target Prediction : The first step is to identify potential protein targets. This can be done through computational methods like reverse docking against a library of known protein structures or by searching databases for proteins that bind to structurally similar compounds. Research on other benzamides has identified them as potential inhibitors of enzymes like acetylcholinesterase (AChE). nih.gov
Network Construction : Once a list of potential targets is generated, these proteins are used as seeds to build a protein-protein interaction (PPI) network using databases such as STRING or BioGRID. This network reveals the direct and indirect functional partners of the initial targets.
Pathway Enrichment Analysis : The identified targets and their interacting partners are then subjected to pathway analysis using resources like the Kyoto Encyclopedia of Genes and Genomes (KEGG). This step identifies the key biological pathways that are likely to be modulated by the compound.
Network Visualization : Finally, a compound-target-pathway network is constructed and visualized. In such a network, nodes represent the compound, its protein targets, and the implicated pathways, while edges represent the interactions between them. This visualization provides a holistic map of the compound's potential biological effects.
This approach could reveal that this compound acts as a multi-target agent, influencing interconnected signaling pathways rather than a single protein, which is a common characteristic of effective therapeutics for complex diseases.
Gene Ontology (GO) Functional Enrichment Analysis
Gene Ontology (GO) analysis is a powerful bioinformatic tool used to annotate genes and their products, such as proteins, and to identify characteristic biological attributes for large and diverse sets of genomic and proteomic data. The analysis is structured into three main domains: Cellular Component, Molecular Function, and Biological Process. This framework allows researchers to understand the collective roles of genes that are found to be differentially expressed or interacting with a particular compound.
In the context of this compound, a GO functional enrichment analysis would be a critical step following the identification of its protein targets. For instance, if the compound is found to interact with a set of proteins, GO analysis would help to determine if these proteins are disproportionately involved in specific biological processes, located in particular cellular compartments, or share common molecular functions.
While specific GO analysis for this compound is not presently documented, studies on analogous benzamide derivatives have utilized such computational approaches. For example, the analysis of genes modulated by certain benzylidene derivatives has pointed towards their involvement in pathways related to neurological disorders researchgate.net. A hypothetical GO analysis for our target compound, based on its known anti-proliferative effects, might reveal enrichment in categories such as 'cell cycle regulation,' 'apoptosis,' and 'response to stress.'
KEGG Pathway Enrichment Analysis
The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a database resource for understanding high-level functions and utilities of the biological system, such as the cell, the organism, and the ecosystem, from molecular-level information, especially large-scale molecular datasets generated by genome sequencing and other high-throughput experimental technologies genome.jp. KEGG pathway analysis helps to identify significantly enriched metabolic or signaling pathways in a given set of genes or proteins.
For this compound, a KEGG pathway enrichment analysis would map its potential protein targets to specific pathways, thereby providing insights into its systemic effects. For example, if the compound's targets are enriched in the 'MAPK signaling pathway' or 'p53 signaling pathway,' it would provide a strong rationale for its observed anti-cancer properties.
Currently, there are no specific KEGG pathway enrichment analyses published for this compound. However, related research on the effects of benzoic acid stress on yeast has shown significant enrichment in pathways such as carbohydrate metabolism, amino acid metabolism, and energy metabolism nih.gov. For a compound like this compound, which has demonstrated effects on cell proliferation, it would be plausible to hypothesize an enrichment in pathways related to cell cycle control and cancer.
Preclinical in Vitro Cellular and Biochemical Research Methodologies
Cell Culture Models for Compound Evaluation (e.g., melanoma cell lines, cancer cell lines)
The initial assessment of the biological effects of N-(3,5-dimethoxyphenyl)-4-methoxybenzamide derivatives has been conducted using various human cancer cell lines. Specifically, a series of its derivatives were evaluated against a panel of non-small cell lung cancer (NSCLC) cell lines known to have fibroblast growth factor receptor-1 (FGFR1) amplification. These cell lines include NCI-H520, NCI-H1581, NCI-H226, NCI-H460, and NCI-H1703. nih.gov
While research on the specific parent compound is focused, studies on structurally similar benzamide (B126) compounds have employed a broader range of cancer cell models to investigate their anti-cancer properties. These include:
Melanoma Cell Lines: A375 and B16F10 cells have been used to study the effects of related benzamides on cell proliferation and melanin (B1238610) production. researchgate.net
Cervical Cancer Cell Lines: The HeLa cell line has been utilized to investigate the induction of apoptosis and cell cycle arrest by benzamide analogs. colab.ws
Colon Cancer Cell Lines: HCT116 and SW480 cells have served as models to examine the inhibitory effects of similar compounds on tumor cell growth and to elucidate their molecular targets. nih.gov
These cell lines provide robust and reproducible systems to study the cellular responses to chemical compounds in a controlled laboratory setting.
Assays for Cellular Proliferation and Viability (e.g., MTT, CCK-8, BrdU incorporation)
To quantify the anti-cancer effects of this compound derivatives, assays that measure cellular proliferation and viability are essential. These assays determine the concentration at which a compound inhibits cell growth.
CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells. abcam.comdojindo.com Dehydrogenase enzymes in living cells reduce a water-soluble tetrazolium salt (WST-8) to a soluble formazan (B1609692) dye, producing a color change that is proportional to the number of viable cells. obrnutafaza.hrbosterbio.com This method is considered more sensitive and less toxic than other tetrazolium salts like MTT. dojindo.com
BrdU Incorporation Assay: The 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay directly measures DNA synthesis. nih.gov As a synthetic analog of thymidine, BrdU is incorporated into the newly synthesized DNA of proliferating cells during the S phase of the cell cycle. abcam.comgenecopoeia.com The incorporated BrdU is then detected using specific antibodies, allowing for the quantification of cells that are actively dividing. nih.govabcam.com
In the evaluation of a promising derivative of this compound, referred to as compound C9, its anti-proliferative activity was assessed against several NSCLC cell lines, and the half-maximal inhibitory concentration (IC50) values were determined. nih.gov
| Cell Line | IC50 (µM) |
|---|---|
| NCI-H1581 | 1.25 ± 0.23 |
| NCI-H520 | 1.36 ± 0.27 |
| NCI-H1703 | 1.85 ± 0.32 |
| NCI-H460 | 2.14 ± 0.36 |
| NCI-H226 | 2.31 ± 0.41 |
Cell Cycle Progression Analysis (e.g., Flow Cytometry)
Flow cytometry is a powerful technique used to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). nih.govmiltenyibiotec.com Cells are stained with a fluorescent dye, such as propidium (B1200493) iodide, that binds to DNA. nih.gov The intensity of the fluorescence is directly proportional to the amount of DNA in each cell, allowing researchers to distinguish between cells in different cycle phases. nih.govpsu.edu
This analysis is critical for determining if a compound's anti-proliferative effects are due to its ability to halt cell division at a specific checkpoint. Research has shown that a key derivative of this compound, compound C9, arrests the cell cycle at the G2 phase in NSCLC cell lines. nih.gov This finding contrasts with studies of other structurally related benzamides, which have been found to induce cell cycle arrest in the G1 phase researchgate.net or the G2/M phase colab.ws, indicating distinct mechanisms of action among similar chemical structures.
Biochemical Assays for Target Engagement and Enzyme Activity Quantification
Biochemical assays are employed to confirm that a compound directly interacts with its intended molecular target and to quantify its effect on enzyme activity. These assays bridge the gap between observing a cellular effect (like reduced proliferation) and understanding the direct molecular interaction causing it. promegaconnections.com
Derivatives of this compound were specifically designed as inhibitors of fibroblast growth factor receptor-1 (FGFR1), a receptor tyrosine kinase. nih.gov
Target Engagement: This refers to the direct binding of a compound to its target protein within a biological system. promegaconnections.comresearchgate.net For the derivatives of this compound, molecular docking experiments were conducted. This computational method models how the compound fits into the active site of the FGFR1 protein, predicting the binding affinity and interactions, such as the formation of hydrogen bonds. nih.gov
Enzyme Activity Quantification: These assays measure the rate of an enzymatic reaction and how it is altered by an inhibitor. For related compounds, techniques such as pull-down assays have been used to provide experimental evidence of direct binding to target proteins like STAT3 and NF-κB. nih.gov
Molecular Biology Techniques for Gene and Protein Expression Analysis (e.g., Western Blot, qRT-PCR, siRNA knockdown)
To dissect the molecular pathways affected by a compound, researchers use techniques that measure changes in gene and protein expression.
Western Blot: This technique is used to detect and quantify specific proteins in a sample. It can reveal changes in the total amount of a protein or its modification state, such as phosphorylation, which often indicates activation or inactivation of a signaling pathway. In studies of this compound derivative C9, western blotting was used to demonstrate that the compound inhibited the phosphorylation of FGFR1 and its downstream signaling proteins, including PLCγ1 and ERK, in a dose-dependent manner. nih.gov
siRNA Knockdown: Small interfering RNA (siRNA) is used to temporarily silence the expression of a specific gene. This technique helps to validate whether a particular protein is essential for the observed biological effect of a compound. In studies of analogous benzamides, siRNA has been used to knock down target proteins to confirm their role in the compound's mechanism of action. colab.wsnih.gov
High-Throughput Screening (HTS) Methodologies for Library Evaluation
High-Throughput Screening (HTS) is an automated method used in drug discovery to rapidly test thousands to millions of chemical compounds for a specific biological activity. nih.govku.edu This process allows researchers to efficiently identify "hit" compounds from large and diverse chemical libraries that can serve as starting points for drug development. ku.edu
While the discovery of this compound was not explicitly detailed as originating from a specific HTS campaign in the available literature, the design and synthesis of its derivatives as FGFR1 inhibitors is representative of a targeted drug discovery approach. nih.gov HTS platforms are frequently used to screen libraries of compounds, such as benzamide derivatives, against specific targets like FGFR1 to identify novel inhibitors. nih.gov The process involves using miniaturized, automated assays to measure a compound's effect on a biological target, enabling the rapid evaluation of extensive compound collections. nih.gov
Future Research Directions and Translational Perspectives
Exploration of Novel Biological Targets and Pathways
A critical first step in realizing the therapeutic potential of N-(3,5-dimethoxyphenyl)-4-methoxybenzamide is the identification of its molecular targets and the pathways it modulates. Modern drug discovery employs a variety of powerful techniques to achieve this. pharmafeatures.com
Phenotypic screening, where the compound is tested across a wide range of cell-based assays to identify interesting biological effects, could be a starting point. acs.org Any observed phenotype, such as cancer cell growth inhibition or anti-inflammatory activity, would then necessitate target deconvolution to identify the specific protein(s) responsible. pharmafeatures.com
Several advanced methods can be employed for target identification:
Affinity-Based Pull-Down: This method involves chemically modifying the compound to include a tag, such as biotin (B1667282). nih.gov The tagged molecule is then introduced to cell lysates, and any proteins that bind to it are "pulled down" and identified using mass spectrometry. nih.gov
Label-Free Methods: Techniques like Drug Affinity Responsive Target Stability (DARTS) identify protein targets by observing how the compound protects them from degradation. nih.gov
Chemical Proteomics: Activity-based protein profiling (ABPP) uses reactive probes to map the functional state of enzymes in complex biological systems, which can be perturbed by the compound of interest. nih.gov
In Silico Target Prediction: Computational approaches, such as molecular docking and pharmacophore modeling, can predict potential binding partners based on the compound's 3D structure and physicochemical properties. 3ds.com
A related compound, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB), has been shown to induce G2/M phase cell cycle arrest and apoptosis in human cervical cancer cells by targeting the ATM/ATR pathway. colab.ws This suggests that this compound could have similar or distinct targets within cell cycle regulation or apoptosis pathways, warranting investigation.
| Target Identification Method | Principle | Potential Application for this compound |
| Phenotypic Screening | Identifies functional effects of the compound in cellular or organismal models. | Screen for anticancer, anti-inflammatory, or neuroprotective activity. |
| Affinity-Based Pull-Down | Uses a tagged version of the compound to isolate binding partners from cell lysates. | Identify direct protein targets in relevant cell lines. nih.gov |
| Drug Affinity Responsive Target Stability (DARTS) | Measures the stabilization of target proteins upon compound binding. | Validate target engagement without modifying the compound. nih.gov |
| In Silico Docking | Computationally predicts the binding of the compound to known protein structures. | Prioritize potential targets for experimental validation. 3ds.com |
Development of Advanced Synthetic Strategies for Complex Analogues
To explore the structure-activity relationship (SAR) and optimize the properties of this compound, the synthesis of a diverse library of analogues is essential. nih.gov Modern synthetic chemistry offers several advanced strategies to efficiently create such libraries.
The core benzamide (B126) structure can be synthesized through the coupling of a substituted benzoic acid and an aniline (B41778) derivative. mdpi.comnih.gov For this compound, this would involve reacting 4-methoxybenzoyl chloride with 3,5-dimethoxyaniline (B133145). nih.gov
Advanced synthetic strategies for generating complex analogues could include:
Late-Stage Functionalization: This approach introduces chemical modifications at a late step in the synthesis, allowing for rapid diversification of a core scaffold. Techniques like C-H activation could be used to modify the aromatic rings of this compound.
Combinatorial Chemistry: Using automated synthesis platforms, a large number of analogues with variations in the methoxy- and dimethoxyphenyl rings can be generated.
Flow Chemistry: Continuous flow reactors can offer better control over reaction conditions, improve safety, and allow for easier scalability of the synthesis.
Bioisosteric Replacement: The amide bond can be replaced with other functional groups, such as 1,2,3-triazoles, to improve metabolic stability and other pharmacokinetic properties. nih.gov
Research on similar benzamide-containing structures has demonstrated that small modifications can lead to significant changes in biological activity, such as in the development of novel FGFR1 inhibitors for non-small cell lung cancer. nih.gov
| Synthetic Strategy | Description | Advantage for Analogue Synthesis |
| Late-Stage Functionalization | Modifying a complex molecule in the final steps of synthesis. | Rapidly creates diverse analogues from a common intermediate. |
| Flow Chemistry | Reactions are performed in a continuously flowing stream. | Improved reaction control, scalability, and safety. |
| Bioisosteric Replacement | Replacing a functional group with another that has similar properties. | Can improve potency, selectivity, and pharmacokinetic properties. nih.gov |
Integration of Multi-Omics Data in Systems Pharmacology
To gain a comprehensive understanding of the biological effects of this compound, a systems pharmacology approach is invaluable. springernature.comresearchgate.net This involves integrating data from various "omics" technologies to build a holistic picture of how the compound perturbs cellular networks. nih.govmdpi.com
By treating cells or animal models with the compound and collecting data on changes in the:
Transcriptome (RNA sequencing): To see which genes are up- or down-regulated.
Proteome (mass spectrometry): To measure changes in protein expression and post-translational modifications.
Metabolome (mass spectrometry): To analyze changes in small molecule metabolites.
This multi-omics data can be integrated using bioinformatics and network analysis tools to identify key pathways and biological processes affected by the compound. researchgate.netnih.gov This can help to elucidate its mechanism of action, predict potential off-target effects, and identify biomarkers for its activity. mdpi.compharmalex.com
| Omics Technology | Data Generated | Insight Provided |
| Transcriptomics (RNA-Seq) | Gene expression levels. | Identifies gene networks and signaling pathways modulated by the compound. |
| Proteomics | Protein expression and modification levels. | Reveals changes in protein function and signaling cascades. |
| Metabolomics | Levels of endogenous small molecules. | Uncovers alterations in metabolic pathways. |
| Integrated Analysis | Network Models | A holistic view of the compound's mechanism of action and effects on the biological system. researchgate.net |
Design of Targeted Delivery Systems
For this compound to be a successful therapeutic, it may be necessary to deliver it specifically to diseased tissues, thereby increasing its efficacy and reducing potential side effects. nih.govwikipedia.org Advanced drug delivery systems can be engineered to achieve this targeted delivery. astrazeneca.com
Potential targeted delivery strategies include:
Lipid Nanoparticles (LNPs): These are lipid-based vesicles that can encapsulate the compound, improving its solubility and allowing for targeted delivery by modifying their surface with ligands that bind to receptors on target cells. nih.govastrazeneca.com
Polymer-Drug Conjugates: The compound can be chemically linked to a polymer, which can alter its pharmacokinetic profile and allow for targeted release. nih.gov
Antibody-Drug Conjugates (ADCs): If a specific cell surface antigen is known for the target disease, an antibody that recognizes this antigen can be linked to the compound, delivering it directly to the desired cells.
These delivery systems can be designed to release the drug payload in response to specific stimuli in the target environment, such as changes in pH or the presence of certain enzymes. nih.gov
| Delivery System | Description | Potential Advantage |
| Liposomes | Spherical vesicles composed of a lipid bilayer. wikipedia.orglongdom.org | Can encapsulate both hydrophilic and hydrophobic drugs, improving solubility and stability. longdom.org |
| Polymeric Nanoparticles | Solid particles made from biocompatible and biodegradable polymers. nih.gov | Offers controlled and sustained release of the drug. nih.gov |
| Antibody-Drug Conjugates | A targeted antibody linked to a cytotoxic drug. | High specificity for target cells, minimizing off-target toxicity. |
Application in Chemical Biology Probes
Beyond its potential as a therapeutic, this compound could be developed into a chemical probe to study biological processes. acs.orgnumberanalytics.comaacrjournals.org A chemical probe is a small molecule that can be used to perturb a specific protein or pathway, allowing researchers to investigate its function in cells or whole organisms. annualreviews.org
To serve as a high-quality chemical probe, the compound should be potent and selective for its target. aacrjournals.org The development process would involve:
SAR Studies: Synthesizing and testing analogues to identify the most potent and selective compounds.
Inactive Control: Creating a structurally similar but biologically inactive analogue to be used as a negative control in experiments.
Tagging: Attaching a functional handle to the probe, such as a fluorophore for imaging or a biotin tag for pull-down experiments, without disrupting its biological activity.
Such a probe could be used to visualize the localization of its target protein within cells, to identify other proteins it interacts with, or to study the temporal dynamics of the pathway it modulates. acs.orgnumberanalytics.com
| Probe Component | Function | Example Application |
| Potent & Selective Ligand | The core this compound analogue. | To specifically interact with and modulate the target protein. aacrjournals.org |
| Linker | A chemical chain connecting the ligand to a tag. | To distance the tag from the ligand to avoid interfering with binding. |
| Reporter Tag (e.g., Fluorophore) | A molecule that can be detected. | To visualize the location of the target protein in cells via microscopy. |
| Affinity Tag (e.g., Biotin) | A molecule used for purification. | To isolate the target protein and its binding partners. nih.gov |
Q & A
Q. Critical Parameters :
- Reagent stoichiometry : Excess aniline improves coupling efficiency.
- Reaction time : Prolonged durations (>24h) may degrade sensitive functional groups .
How does the structural configuration of this compound influence its biological activity compared to similar benzamide derivatives?
Advanced Research Question
The compound’s bioactivity is attributed to:
- Methoxy group positioning : 3,5-Dimethoxy substitution on the phenyl ring enhances hydrophobic interactions with target proteins compared to mono-methoxy analogs .
- Amide linkage : Stabilizes hydrogen bonding with enzymatic active sites, as shown in crystallographic studies .
Q. Comparison with Analogues :
| Compound | Key Structural Differences | Bioactivity Trends |
|---|---|---|
| N-(3-Chlorophenyl)-4-methoxybenzamide | Chlorine substituent | Reduced solubility, higher toxicity |
| N-(3,5-Dichlorophenyl)-4-methoxybenzamide | Dual chlorine groups | Enhanced antimicrobial activity |
| This compound | Dual methoxy groups | Optimized binding to kinase targets |
What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Basic Research Question
- NMR Spectroscopy : 1H-NMR confirms methoxy proton signals at δ 3.8–3.9 ppm and aromatic protons at δ 6.5–7.5 ppm .
- IR Spectroscopy : Amide C=O stretch at ~1650 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .
- X-Ray Crystallography : Monoclinic crystal system (P21/c) with unit cell dimensions a = 8.039 Å, b = 20.003 Å, c = 9.271 Å, β = 111.39° .
- Mass Spectrometry : ESI-MS confirms molecular ion peak at m/z 287.1 (M+H⁺) .
In studies reporting conflicting biological activity data for this compound, what methodological differences could account for these discrepancies?
Advanced Research Question
Discrepancies arise from:
- Assay conditions : Fluorescence intensity varies with pH (optimal at pH 5) and temperature (25°C) .
- Purity levels : Impurities from incomplete coupling (e.g., residual aniline) may inhibit target binding .
- Cell line variability : Anticancer activity in MCF-7 cells may not replicate in HeLa due to differential receptor expression .
Q. Resolution Strategy :
- Standardize protocols (e.g., pH-controlled assays).
- Validate purity via HPLC (>97%) before biological testing .
How can researchers optimize the aqueous solubility and stability of this compound for in vivo pharmacological studies?
Advanced Research Question
- Formulation : Use cyclodextrin inclusion complexes or lipid nanoparticles to enhance solubility .
- pH adjustment : Buffers (pH 4–6) prevent hydrolysis of the amide bond .
- Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .
What are the key considerations in designing structure-activity relationship (SAR) studies for benzamide derivatives, and how can they be applied to this compound?
Advanced Research Question
SAR Design Principles :
- Substituent variation : Modify methoxy groups to halogens or alkyl chains to assess hydrophobicity effects .
- Bioisosteric replacement : Replace the benzamide core with thiazole or oxadiazole to evaluate ring rigidity .
Q. Application Example :
- Step 1 : Synthesize derivatives with 3,5-dimethyl or 3,5-dichloro substituents.
- Step 2 : Test kinase inhibition (e.g., EGFR) using fluorescence polarization assays .
- Step 3 : Correlate IC₅₀ values with substituent electronic parameters (Hammett σ constants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
